2-Pentanone, 4-(acetyloxy)-4-methyl-
Description
2-Pentanone, 4-(acetyloxy)-4-methyl- is a ketone derivative characterized by a methyl group and an acetyloxy (-OAc) substituent at the 4-position of the pentanone backbone. Its inferred molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol (calculated). The acetyloxy group introduces ester functionality, enhancing lipophilicity compared to hydroxyl or methoxy analogs.
Properties
IUPAC Name |
(2-methyl-4-oxopentan-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)5-8(3,4)11-7(2)10/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTGUPZJHHDWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531562 | |
| Record name | 2-Methyl-4-oxopentan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637-25-8 | |
| Record name | 2-Methyl-4-oxopentan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-(acetyloxy)-4-methyl- typically involves the acetylation of 4-methyl-2-pentanone. This can be achieved through the reaction of 4-methyl-2-pentanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 4-(acetyloxy)-4-methyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or Lewis acids can further enhance the efficiency of the acetylation process.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-(acetyloxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Pentanone, 4-(acetyloxy)-4-methyl- serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation: Converting to carboxylic acids.
- Reduction: Transforming the ketone group into alcohols.
- Substitution Reactions: The acetyloxy group can be replaced with other functional groups, expanding the range of potential derivatives.
Biological Studies
Research into the biological activity of 2-Pentanone, 4-(acetyloxy)-4-methyl- has indicated potential interactions with enzymes and other biomolecules. The compound's ability to release acetic acid upon hydrolysis may influence metabolic pathways and enzyme activities, making it a candidate for further studies in biochemical research.
Pharmaceutical Development
The compound is being investigated for its potential use as a pharmaceutical intermediate. Its unique structure allows it to act as a building block for more complex drug molecules, particularly those targeting specific biological pathways or mechanisms.
Flavoring and Fragrance Industry
Due to its pleasant odor profile, 2-Pentanone, 4-(acetyloxy)-4-methyl- is utilized in the production of perfumes and food flavorings. Its aromatic properties make it suitable for enhancing sensory experiences in consumer products.
Fine Chemical Intermediates
The compound is employed as an intermediate in the synthesis of various fine chemicals used across multiple industries. Its reactivity allows it to be transformed into other valuable compounds, contributing to sectors such as cosmetics and agrochemicals .
Coatings and Plastics
In industrial applications, 2-Pentanone, 4-(acetyloxy)-4-methyl- can be used in coating formulations where it may enhance properties such as adhesion and durability. Its integration into acrylic copolymers has been studied for its effectiveness in creating non-self-supporting coatings for plastics .
Case Study 1: Use in Coatings
A study evaluated the safety and efficacy of using 2-Pentanone, 4-(acetyloxy)-4-methyl- as a comonomer in acrylic copolymers. The findings indicated that when used appropriately, it does not pose significant safety concerns for consumers and enhances the performance characteristics of coatings intended for food contact materials .
Research assessing the biological interactions of this compound revealed that it could influence enzyme activity through its ketone functionality. This makes it a valuable candidate for further exploration in drug development aimed at modulating metabolic processes.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-(acetyloxy)-4-methyl- involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ketone group can form hydrogen bonds with enzymes, affecting their activity and function.
Comparison with Similar Compounds
Research Findings
- Industrial Use : MIBK is a key solvent in textile finishing agents and cosmetics due to its low cost and effective solvation properties .
- Bio-Oil Production: Hydroxy and methoxy derivatives of 2-pentanone are identified in bio-oils from lignin liquefaction, suggesting roles in renewable chemical production .
- Synthetic Intermediates: Acetyloxy-substituted ketones (e.g., 5-(acetyloxy)-2-pentanone) serve as intermediates in esterification and acetylation reactions .
Biological Activity
2-Pentanone, 4-(acetyloxy)-4-methyl-, also known by its CAS number 1637-25-8, is a ketone derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Pentanone, 4-(acetyloxy)-4-methyl- is C₇H₁₄O₃. The structure includes a pentanone backbone with an acetyloxy group at the fourth position and a methyl group also at the fourth position. This configuration may influence its reactivity and interaction with biological systems.
Biological Activities
Research indicates that compounds similar to 2-Pentanone, 4-(acetyloxy)-4-methyl- exhibit a variety of biological activities:
- Antimicrobial Properties : Some studies have reported that derivatives of this compound can demonstrate effectiveness against various bacterial strains, particularly Gram-positive bacteria .
- Antioxidant Activity : The presence of hydroxyl groups in similar compounds has been linked to antioxidant properties, which can protect cells from oxidative stress .
- Neuroprotective Effects : Certain derivatives are noted for their ability to protect neuronal cells from toxic events, suggesting potential applications in neurodegenerative diseases .
The mechanisms through which 2-Pentanone, 4-(acetyloxy)-4-methyl- exerts its effects are not fully elucidated. However, similar compounds have been shown to interact with various enzymes and receptors:
- Enzyme Interaction : The compound may undergo biochemical transformations that involve condensation reactions with amines, leading to the formation of azomethines that possess biological activity.
- Cellular Pathways : Some studies suggest that these compounds can modulate signaling pathways involved in inflammation and apoptosis, although specific pathways for this compound require further investigation .
Research Findings and Case Studies
A review of literature reveals several case studies highlighting the biological activities associated with related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
